Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate

Description

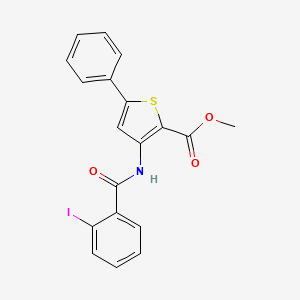

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a 2-iodobenzamido substituent at position 3 and a phenyl group at position 5 of the thiophene ring. The methyl ester at position 2 enhances solubility and modulates electronic properties.

Properties

IUPAC Name |

methyl 3-[(2-iodobenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14INO3S/c1-24-19(23)17-15(11-16(25-17)12-7-3-2-4-8-12)21-18(22)13-9-5-6-10-14(13)20/h2-11H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCOSRJCMSJAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps. One common method starts with the condensation of DL-serine methyl ester hydrochloride with an acid chloride to form an intermediate product. This intermediate is then subjected to elimination in the presence of methanesulfonyl chloride and triethylamine, followed by N-Boc protection to yield the desired compound . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The iodinated benzamido group makes it suitable for nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are also feasible due to the presence of the iodinated group.

Scientific Research Applications

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The iodinated benzamido group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenylthiophene moiety may also interact with cellular membranes or other hydrophobic regions, affecting cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate with its analogs:

Key Observations :

- Molecular Weight : The iodine substituent increases the molecular weight by ~132 g/mol compared to the fluoro analog, impacting pharmacokinetics (e.g., diffusion rates).

- Substituent Effects: Iodine (target compound): Enhances polarizability and van der Waals interactions; may improve X-ray crystallographic resolution . Fluorine (): High electronegativity favors hydrogen bonding and metabolic stability. Chlorine (): Introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.